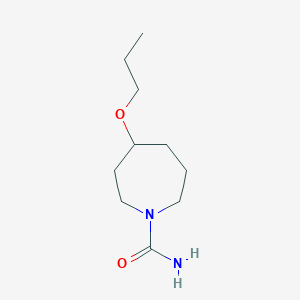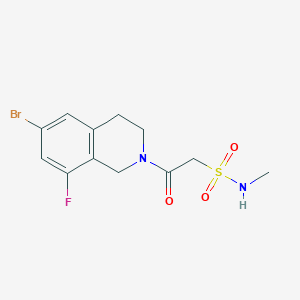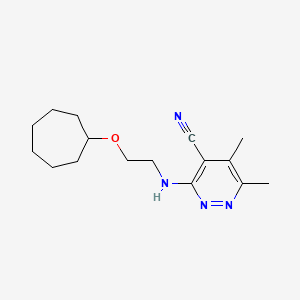![molecular formula C13H20N2O4S2 B7059670 1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide](/img/structure/B7059670.png)
1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a piperidine ring substituted with a sulfonamide group and a methylphenyl group, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method includes the reaction of 1-(2-methylphenyl)methylsulfonyl chloride with piperidine-3-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 1-(Phenylsulfonyl)piperidine-3-sulfonamide
- 1-(Benzylsulfonyl)piperidine-3-sulfonamide
- 1-(Methylsulfonyl)piperidine-3-sulfonamide
Comparison: 1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-11-5-2-3-6-12(11)10-20(16,17)15-8-4-7-13(9-15)21(14,18)19/h2-3,5-6,13H,4,7-10H2,1H3,(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLZFYDWHSNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-methylphenoxy)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one](/img/structure/B7059590.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-sulfonamide](/img/structure/B7059613.png)
![2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile](/img/structure/B7059617.png)
![2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059648.png)

![2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile](/img/structure/B7059657.png)

![4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7059664.png)
![N,N-dimethyl-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfonyl]propanamide](/img/structure/B7059665.png)
![2-[Methyl-(1-methyl-2-oxopyrrolidin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B7059668.png)

![4-ethyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7059683.png)
![2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile](/img/structure/B7059685.png)
![5-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059693.png)
